4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-N-phenethyl-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine" is a related compound with a molecular weight of 230.29 . It’s a powder stored at room temperature .
Synthesis Analysis
While specific synthesis information for your compound is not available, a related compound, “(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl) methanone”, has been synthesized via acylation of 5-chloro-1,3-dimethylpyrazole by 2-fluorobenzoyl chloride .
Molecular Structure Analysis
The molecular structure of a related compound, “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine”, is given by the InChI code: 1S/C8H14N4O2S/c1-11-7-8(6-10-11)15(13,14)12-4-2-9-3-5-12/h6-7,9H,2-5H2,1H3 .
Physical and Chemical Properties Analysis
The physical and chemical properties of a related compound, “1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine”, include a molecular weight of 230.29 and it is a powder stored at room temperature .
Scientific Research Applications
Synthesis Techniques and Chemical Transformations
Tandem Reaction for Dihydropyrazole Synthesis : A study by Zhu et al. (2011) detailed an efficient strategy for synthesizing 4-methylene-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazole using propargyl alcohol and N-sulfonylhydrazone, highlighting a tandem transformation process with N-sulfonyl allenamide as a key intermediate (Zhu et al., 2011).
Heterocyclic Fused 2,5-Dihydrothiophene S,S-Dioxides : Chaloner et al. (1992) investigated the synthesis of pyrazole fused analogues from 3-phenylsulfonyl-2,5-dihydrothiophene S,S-dioxide, showcasing the utility of these compounds in creating heterocyclic o-quinodimethanes (Chaloner et al., 1992).
1,3-Dipolar Cycloaddition for Optically Pure Cyclopropanes : Cruz Cruz et al. (2009) described the synthesis of optically pure cyclopropanes through the denitrogenation of sulfinyl and sulfonyl pyrazolines, offering insights into the selectivity and yields of these reactions (Cruz Cruz et al., 2009).
Synthesis of Alkynylpyrazoles : Yoshimatsu et al. (1997) presented a method for creating 4-alkynyl-5-phenylsulfonyl-4,5-dihydro-3H-pyrazoles, demonstrating regio- and stereo-selective reactions with diazomethane to yield 4-alkynyl-1H-pyrazoles (Yoshimatsu et al., 1997).
Pyrazole and Pyrazine Synthesis via Rh(II)-Catalyzed Reaction : Rostovskii et al. (2017) explored the switchable synthesis of pyrroles and pyrazines from 5-alkoxyisoxazoles and 1-sulfonyl-1,2,3-triazoles, providing experimental and DFT evidence for the 1,4-diazahexatriene intermediate (Rostovskii et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(1-methylpyrazol-4-yl)sulfonyl-N-(2-phenylethyl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3S/c1-21-15-17(14-20-21)27(25,26)23-11-5-10-22(12-13-23)18(24)19-9-8-16-6-3-2-4-7-16/h2-4,6-7,14-15H,5,8-13H2,1H3,(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJRFORHPBIMJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)NCCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.